3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyrazolo[3,4-B]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of aminopyrazole with a suitable carbonyl compound under acidic or basic conditions . Another approach involves the use of iodination reactions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like cesium carbonate in solvents like tetrahydrofuran.
Cyclization: Acidic or basic conditions with appropriate carbonyl compounds.
Major Products
Substitution Products: Various substituted pyrazolopyridines.
Coupling Products: Biaryl derivatives.
Cyclization Products: Fused heterocyclic compounds.
Scientific Research Applications
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, particularly tropomyosin receptor kinase inhibitors, which have potential anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a scaffold for developing new therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases. These interactions lead to the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s ability to bind to the active site of the kinase and block its activity is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the iodine and methyl substituents but shares the core structure.
3,6-Diaryl-1H-pyrazolo[3,4-B]pyridines: Differ in the substitution pattern but have similar biological activities.
5-Cyano-1H-pyrazolo[3,4-B]pyridine: Contains a cyano group instead of an iodine atom.
Uniqueness
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution and coupling reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the methyl group at the first position can affect the compound’s pharmacokinetic properties, potentially enhancing its therapeutic potential .
Properties
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUIXHHHURATSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703485 | |
Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685522-76-3 | |
Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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